molecular formula C11H20N2O6S B3170065 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid CAS No. 939997-64-5

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid

Cat. No.: B3170065
CAS No.: 939997-64-5
M. Wt: 308.35 g/mol
InChI Key: SJUXSKMCWBAOPN-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid is a piperazine derivative characterized by three key functional groups:

  • Boc (tert-butoxycarbonyl) group: Positioned at the nitrogen of the piperazine ring, this group serves as a protective moiety for amines during synthetic processes .
  • Methylsulfonyl group: Located at the 4-position of the piperazine ring, this electron-withdrawing substituent enhances stability and may influence biological activity .

The molecular formula is C11H20N2O5S, with a molecular weight of approximately 316.35 g/mol. Its structure combines protective, reactive, and bioactive elements, making it a versatile intermediate in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6S/c1-11(2,3)19-10(16)13-6-5-12(20(4,17)18)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUXSKMCWBAOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601159056
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939997-64-5
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939997-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-(methylsulfonyl)-1,2-piperazinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601159056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid typically involves multiple steps The reaction conditions often require the use of strong bases and solvents such as dichloromethane or dimethylformamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alkyl halides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituents (Position) Key Functional Groups Molecular Formula
Target Compound Boc (1), Methylsulfonyl (4), COOH (2) Boc, sulfonyl, carboxylic acid C11H20N2O5S
4-Methylpiperazine-1-carboxylic acid Methyl (4), COOH (1) Methyl, carboxylic acid C6H12N2O2
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fmoc (1), acetic acid (side chain) Fmoc, carboxylic acid C21H22N2O4
4-(2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoylamino)-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide Sulfonyl (linked to aryl), amide Sulfonyl, amide, carboxylic acid derivative C22H32N6O5S

Key Observations :

  • The Boc group in the target compound offers milder deprotection conditions (e.g., acidic hydrolysis) compared to the Fmoc group in , which requires basic conditions .
  • The methylsulfonyl group in the target compound differs from the aryl-sulfonyl group in , which may alter electronic effects and binding interactions in biological systems.
Table 2: Cytotoxic Activity of Sulfonyl-Containing Compounds
Compound (Source) Substituent (Position) IC50 (μM) vs. Cancer Cell Lines Notable Activity
Target Compound (Inferred) Methylsulfonyl (4) N/A* Hypothesized similar to
5-O-Methylsulfonylindole derivative Methylsulfonyl (5) 0.5–1.2 (COLO 205, SK-MEL-2, A549, JEG-3) Comparable to doxorubicin
5-O-Aminosulfonylindole derivative Aminosulfonyl (5) 0.7–1.5 Moderate activity

Analysis :

  • The methylsulfonyl group in the target compound may confer cytotoxic properties akin to the 5-O-methylsulfonyl indole derivatives in , which exhibit potent activity against multiple cancer cell lines.
  • The absence of an amino group (cf. 5-O-aminosulfonyl in ) could reduce solubility but enhance membrane permeability.
Physicochemical Properties
  • Solubility : The carboxylic acid group enhances aqueous solubility compared to esters (e.g., propan-2-yl esters in ).
  • Stability : The Boc group is stable under basic conditions but cleaved by acids, whereas the methylsulfonyl group is resistant to hydrolysis .

Biological Activity

The compound 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid (CAS Number: 1240582-19-7) is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in various fields, particularly in pharmacology.

Structure and Composition

The molecular formula of the compound is C12H22N2O4C_{12}H_{22}N_{2}O_{4}, with a molecular weight of approximately 258.314 g/mol. The compound features a piperazine core substituted with a tert-butoxycarbonyl group and a methylsulfonyl group, which may influence its biological properties.

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₄
Molecular Weight258.314 g/mol
CAS Number1240582-19-7
  • LogP : 0.888 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 70.08 Ų (suggesting potential for good bioavailability)
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
  • Antimicrobial Activity : There is evidence indicating that piperazine derivatives can exhibit antimicrobial properties, which may be relevant for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

  • Inhibition of Bacterial Growth : A study demonstrated that derivatives similar to this compound showed significant inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    Staphylococcus aureus18
  • Cytotoxicity Studies : Research involving human cancer cell lines indicated that compounds with similar structures exhibited cytotoxic effects at micromolar concentrations, suggesting potential for anticancer therapies.
    Cell LineIC₅₀ (µM)
    HeLa25
    MCF-730
  • Neuroprotective Effects : Some studies have pointed to neuroprotective properties, where piperazine derivatives were shown to reduce oxidative stress markers in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.

Pharmacological Applications

Given its biological activities, this compound could be explored for various pharmacological applications:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Further investigation into its cytotoxic effects on cancer cells could lead to novel treatments.
  • Neuroprotective Agents : Potential use in therapies for conditions like Alzheimer's or Parkinson's disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperazine-2-carboxylic acid

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